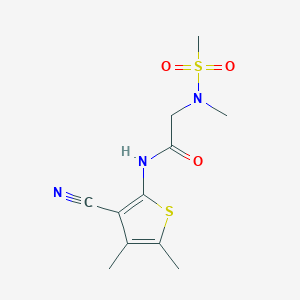
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as CDMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDMA is a small molecule that has been found to have a number of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Scientific Research Applications
Acetamides in Scientific Research
Acetamides and their derivatives are widely explored for their biological and pharmacological activities. The research on acetamides spans various applications, including their use as analgesics, antipyretics, and in the treatment of neurological disorders. For instance, acetaminophen, a well-known acetamide, is extensively studied for its mechanism of action, metabolism, and therapeutic efficacy in pain and fever management. Studies on acetaminophen highlight its metabolism via various pathways and its impact on liver function, emphasizing the importance of understanding the metabolic pathways and potential toxicities of acetamide derivatives (Kennedy, 2001; Marzuillo et al., 2014).
Sulfonamides in Scientific Research
Sulfonamides have a broad spectrum of applications, including their use as antibacterial agents. The structural moiety of sulfonamides allows for diverse therapeutic applications, extending to diuretics, carbonic anhydrase inhibitors, and as components in antiretroviral drugs. The environmental impact of sulfonamides, particularly their presence in water and soil and the subsequent effect on microbial populations, also constitutes a significant area of research. This highlights the dual aspects of sulfonamides in therapeutic use and environmental health, pointing to the need for sustainable practices in pharmaceutical disposal and management (Baran et al., 2011; Carta et al., 2012).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-7-8(2)18-11(9(7)5-12)13-10(15)6-14(3)19(4,16)17/h6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQQEZFBXDMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2814582.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)
![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)




